N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide
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Overview
Description
N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxadiazolidinone moiety, and a quinazolinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the individual building blocks. The thiophene ring can be chlorinated using chlorinating agents such as thionyl chloride. The oxadiazolidinone moiety is synthesized through cyclization reactions involving hydrazides and carbonyl compounds. The quinazolinone core is formed via condensation reactions between anthranilic acid derivatives and isocyanates.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced using reducing agents such as sodium borohydride.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced quinazolinone derivatives
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-chlorothiophen-2-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide
- **N-[(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide
Uniqueness
N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide stands out due to its combination of structural motifs, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H18ClFN6O5S |
---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H18ClFN6O5S/c1-26-15-9-14-12(8-13(15)25)21(33)31(22(34)27-14)11-4-2-10(3-5-11)20(32)28-18(16-6-7-17(24)37-16)19-29-23(35)36-30-19/h2-9,13,18-19,30H,1H3,(H,27,34)(H,28,32)(H,29,35) |
InChI Key |
ZVDPQNBMXFSASN-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=C2C(=CC1F)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(C4NC(=O)ON4)C5=CC=C(S5)Cl |
Origin of Product |
United States |
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